3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring, a phenyl group, and an imidazo[2,1-b][1,3]thiazole core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the naphthalene and phenyl groups: These groups can be introduced through various substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final modifications: The final steps may involve functional group transformations to introduce the carboxamide group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 2-Phenylimidazo[2,1-b][1,3]thiazole
- 6-Methylimidazo[2,1-b][1,3]thiazole
- Naphthalen-1-ylimidazo[2,1-b][1,3]thiazole
These compounds share structural similarities but differ in their substituents, which can lead to differences in their biological activity and applications. The unique combination of the naphthalene, phenyl, and imidazo[2,1-b][1,3]thiazole moieties in 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C23H17N3OS |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-methyl-N-naphthalen-1-yl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C23H17N3OS/c1-15-21(22(27)24-19-13-7-11-16-8-5-6-12-18(16)19)28-23-25-20(14-26(15)23)17-9-3-2-4-10-17/h2-14H,1H3,(H,24,27) |
InChI Key |
LPCFLHVKDBWRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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